

# BR102375: A Technical Overview of a Novel Non-TZD PPARy Full Agonist

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Compound of Interest		
Compound Name:	BR102375	
Cat. No.:	B12424344	Get Quote

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#### Introduction

BR102375 is a novel, non-thiazolidinedione (non-TZD) full agonist of the peroxisome proliferator-activated receptor-gamma (PPARy), identified as a potential therapeutic agent for type 2 diabetes.[1] Developed by Boryung Pharmaceuticals Co. Ltd., this compound, also known as compound 18, emerged from structure-activity relationship (SAR) studies of the lead compound BR101549.[1][2] BR102375 has demonstrated a potent glucose-lowering effect in diabetic rodent models, comparable to the established drug Pioglitazone.[1][2] This whitepaper provides a technical guide to the discovery, mechanism of action, and preclinical evaluation of BR102375 based on publicly available data.

# **Discovery and Synthesis**

**BR102375** was developed through a bioisosteric approach to modify its lead compound, BR101549, with the goal of improving metabolic stability.[1] The chemical structure of **BR102375** is characterized by an oxadiazole moiety.[1] Its formal chemical name and CAS number are:



Compound Identifier	Chemical Structure Information	
BR102375	CAS Number: 2366255-59-4	
Molecular Formula: C31H34N6O		

### Synthesis of BR102375

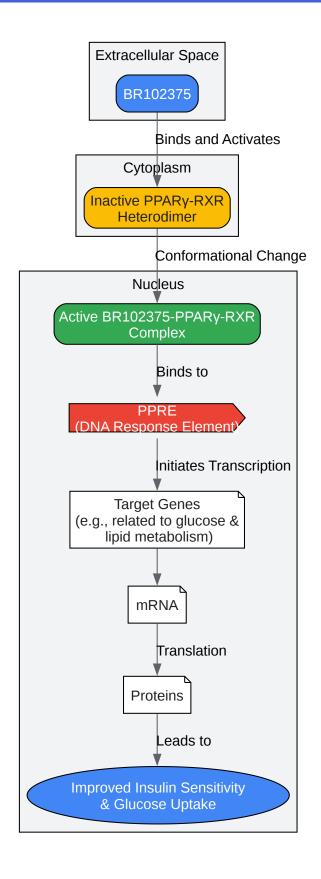
A detailed, step-by-step experimental protocol for the chemical synthesis of **BR102375** is not publicly available in the reviewed literature. The primary research article alludes to its synthesis from the lead compound BR101549 through SAR efforts but does not provide specific reaction conditions, reagents, or purification methods.[1]

## **Mechanism of Action and Signaling Pathway**

**BR102375** functions as a full agonist of PPARy, a nuclear receptor that is a master regulator of adipogenesis, glucose homeostasis, and lipid metabolism.[1] Upon activation by a ligand such as **BR102375**, PPARy forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The activation of PPARy by **BR102375** leads to the induction of genes involved in glucose and lipid metabolism, which underlies its therapeutic effect in type 2 diabetes.[1] X-ray co-crystal analysis has revealed that **BR102375**'s binding mode to the PPARy ligand-binding domain (LBD) is distinct from its lead compound, BR101549, and more closely resembles that of traditional TZD full agonists.[1][2]





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Figure 1: PPARy Signaling Pathway Activated by BR102375.



# **Preclinical Evaluation and Quantitative Data**

**BR102375** has undergone both in vitro and in vivo preclinical assessments to characterize its efficacy and pharmacological profile.

### In Vitro Activity

The in vitro activity of **BR102375** was evaluated to determine its potential to activate PPARy and induce the expression of downstream target genes. The key findings from these assessments are summarized below.

Assay	Parameter	Result for BR102375	Comparison	Reference
PPARy Activation Assay	EC50	0.28 μΜ	Comparable to Pioglitazone	[1]
PPARy Activation Assay	Amax Ratio	98%	Comparable to Pioglitazone	[1]

Note: Detailed experimental protocols for the specific assays used to generate this data, including the PPARy transactivation assay and gene expression analyses, were not available in the reviewed literature.

#### **In Vivo Efficacy**

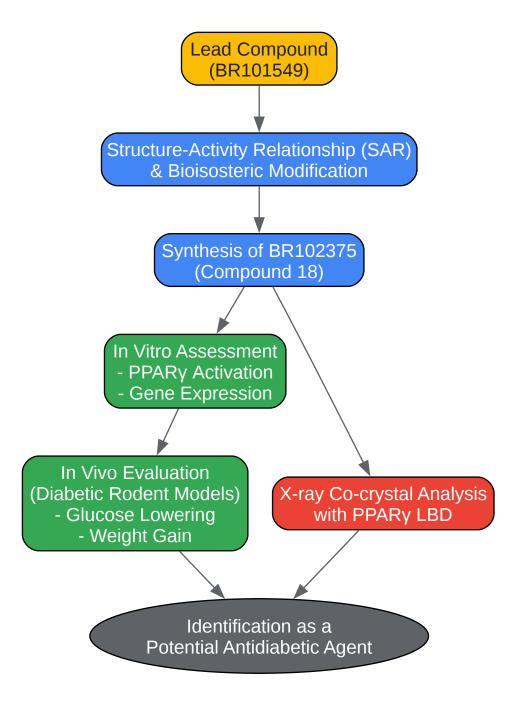
The glucose-lowering effects of **BR102375** were demonstrated in diabetic rodent models. While the compound successfully reduced blood glucose levels, it did not produce the anticipated suppression of weight gain that is a common side effect of some PPARy agonists.[1][2]

Note: The detailed protocol for the in vivo studies, including the specific diabetic rodent model, dosing regimen, and methods for glucose and weight monitoring, is not publicly available.

# **Experimental Workflow for Discovery**

The discovery of **BR102375** followed a structured drug discovery workflow, beginning with a lead compound and progressing through chemical modification and biological characterization.





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### References



- 1. Discovery of BR102375, a new class of non-TZD PPARy full agonist for the treatment of type 2 diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boryung Corp. Drug pipelines, Patents, Clinical trials Synapse [synapse.patsnap.com]
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